

# An In-depth Technical Guide to Photoclick Sphingosine for Studying Sphingolipid Metabolism

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## Compound of Interest

Compound Name: Photoclick sphingosine

Cat. No.: B3026149

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of **photoclick sphingosine**, a powerful chemical probe for the advanced study of sphingolipid metabolism and interactions. It covers the probe's mechanism, detailed experimental protocols, and its application in identifying novel protein-lipid interactions.

## Introduction to Photoclick Sphingosine

**Photoclick sphingosine** (pacSph) is a synthetically modified analog of sphingosine, an essential building block for all sphingolipids.<sup>[1]</sup> It is engineered to serve as a versatile molecular tool for investigating the complex roles of sphingolipids in cellular processes.<sup>[2][3]</sup> Structurally, it mimics natural sphingosine, allowing it to be integrated into the cell's endogenous metabolic pathways.<sup>[1][2]</sup>

The key to its utility lies in its bifunctional nature, incorporating two distinct chemical moieties onto the sphingosine backbone:

- A photoactivatable diazirine group: This group remains inert until activated by UV light. Upon photoactivation, it forms a highly reactive carbene intermediate that covalently cross-links with nearby molecules, primarily interacting proteins.<sup>[1][4]</sup>

- A terminal alkyne group: This "clickable" handle enables the molecule to be tagged with a reporter molecule (e.g., a fluorophore or biotin) through a highly specific and efficient bioorthogonal reaction known as click chemistry.[\[1\]](#)[\[5\]](#)

This dual functionality allows researchers to first trap transient lipid-protein interactions in living cells and then isolate and identify the involved proteins, providing a powerful method for mapping the sphingolipid interactome.[\[1\]](#)[\[6\]](#)

## Properties of Photoclick Sphingosine

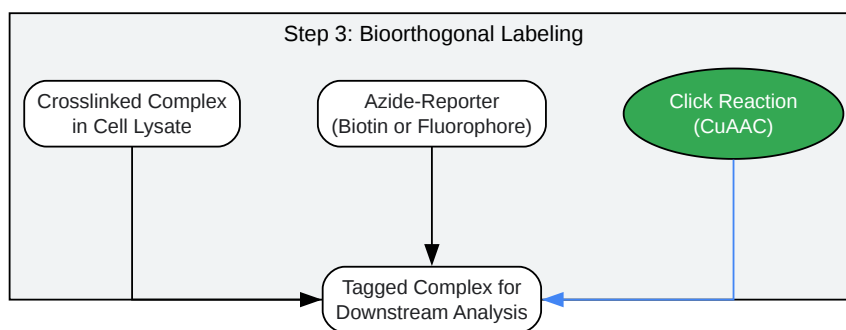
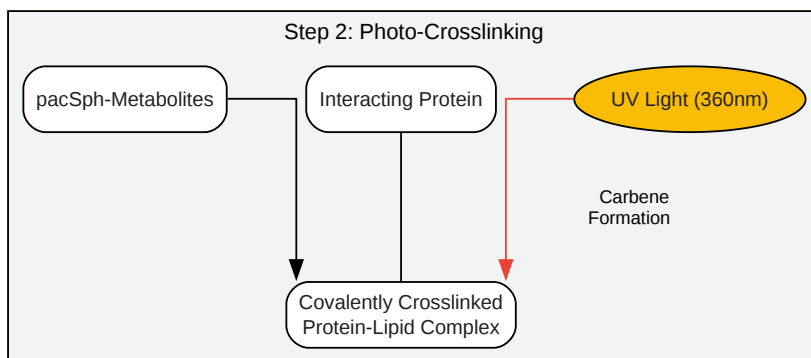
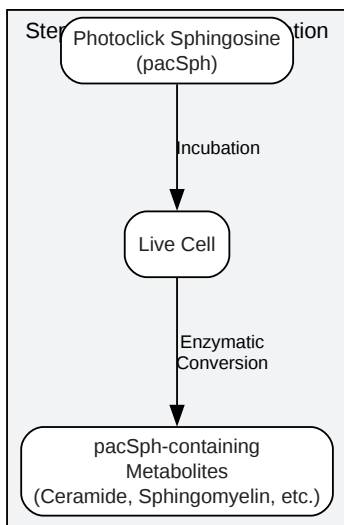
The physical and chemical properties of **photoclick sphingosine** are critical for its application in experimental settings.

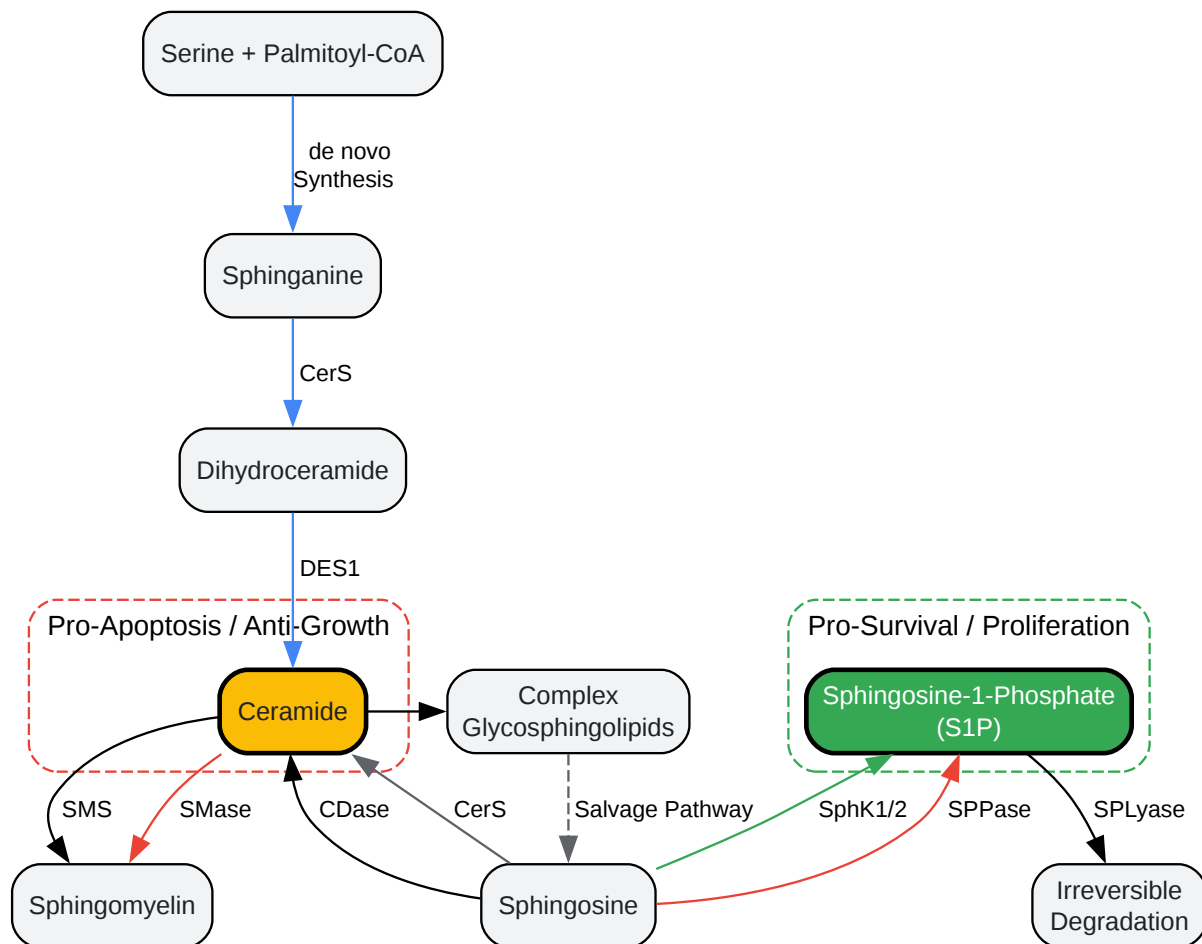
Property	Value	Reference
IUPAC Name	(2S,3R,E)-2-amino-13-(3-(pent-4-yn-1-yl)-3H-diazirin-3-yl)tridec-4-ene-1,3-diol	<a href="#">[1]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>19</sub> H <sub>33</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a>
Formula Weight	335.49 g/mol	<a href="#">[1]</a>
Exact Mass	335.26	<a href="#">[1]</a> <a href="#">[7]</a>
Purity	>99%	<a href="#">[1]</a> <a href="#">[7]</a>
Appearance	Powder	<a href="#">[7]</a>
Storage Temperature	-20°C	<a href="#">[1]</a> <a href="#">[7]</a>
Percent Composition	C 68.02%, H 9.91%, N 12.53%, O 9.54%	<a href="#">[1]</a> <a href="#">[7]</a>

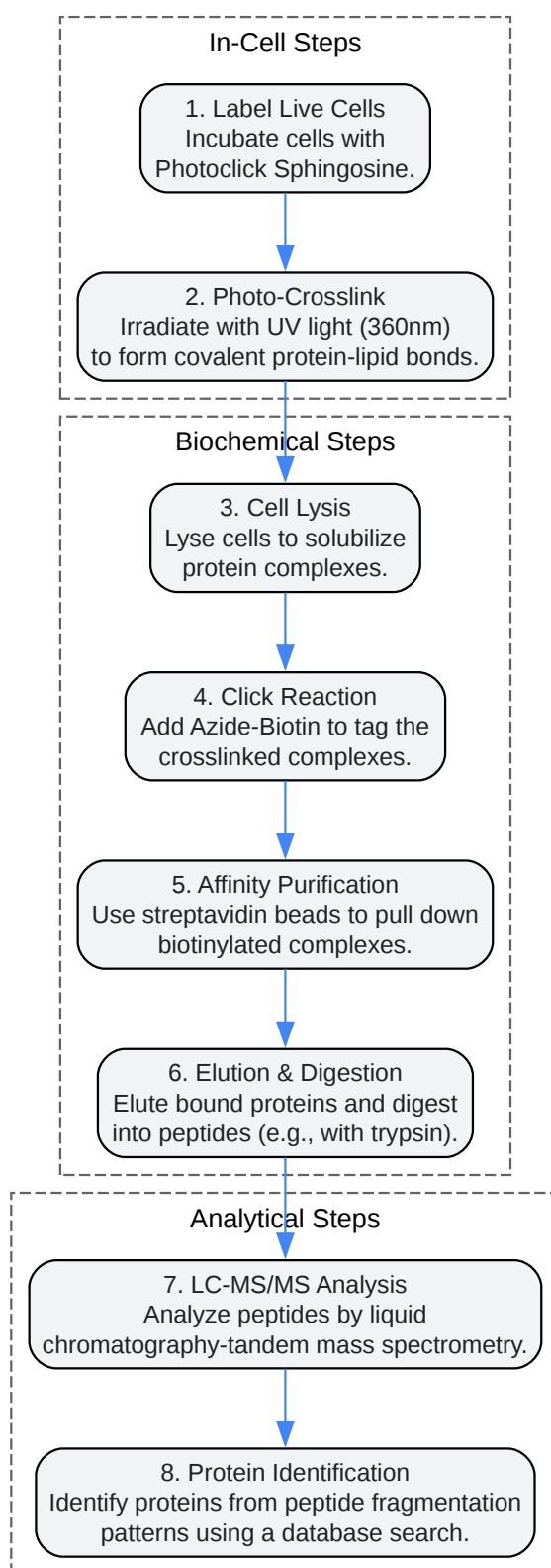
## Mechanism of Action: A Dual-Pronged Approach

The utility of **photoclick sphingosine** stems from its two orthogonally reactive groups, which can be addressed in a stepwise manner.

- **Metabolic Incorporation:** Cells are first incubated with **photoclick sphingosine**. Due to its structural similarity to endogenous sphingosine, it is taken up by cells and processed by sphingolipid-metabolizing enzymes.<sup>[2][6]</sup> This allows the probe to be incorporated into more complex sphingolipids like ceramides, sphingomyelin, and glycosphingolipids, effectively distributing the probe throughout the relevant cellular pathways.
- **Photoaffinity Labeling (PAL):** After incorporation, cells are exposed to UV light (typically around 360 nm).<sup>[8]</sup> This activates the diazirine ring, which expels nitrogen gas to generate a highly reactive carbene. This carbene rapidly and indiscriminately forms a covalent bond with any molecule in its immediate vicinity, effectively "trapping" direct binding partners, such as enzymes or structural proteins.<sup>[1][9][10]</sup>
- **Bioorthogonal "Click" Reaction:** The final step involves cell lysis followed by a click chemistry reaction. The alkyne handle on the probe is used to attach a reporter tag, most commonly an azide-modified molecule like biotin (for affinity purification) or a fluorescent dye (for imaging).<sup>[1][5]</sup> This allows for the specific detection and isolation of only those molecules that were successfully labeled by the photoclick probe.







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- To cite this document: BenchChem. [An In-depth Technical Guide to Photoclick Sphingosine for Studying Sphingolipid Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026149#photoclick-sphingosine-for-studying-sphingolipid-metabolism>]

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